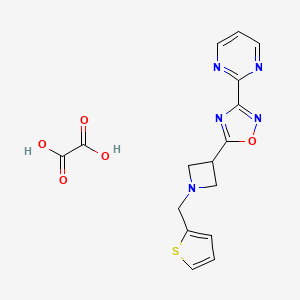
4-Chloro-6-(dimethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-(dimethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde (CDA) is an organic compound with a wide range of applications in various scientific fields. CDA is a versatile compound that can be used as a catalyst, a reagent, or an intermediate in the synthesis of other compounds. It is also used in the synthesis of dyes, pharmaceuticals, and agrochemicals. CDA is a useful compound for researchers and scientists due to its wide range of applications and its ability to be easily synthesized.
Applications De Recherche Scientifique
Chemical Reactions and Synthesis
4-Chloro-6-(dimethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde has been utilized in various chemical reactions and synthesis processes. For example, it's involved in quaternization reactions to form methiodides, as shown in the work of Brown and Teitei (1965) (Brown & Teitei, 1965). Tumkevicius and Kaminskas (2003) explored its use in synthesizing ethyl esters of thieno[2,3-d]pyrimidine-6-carboxylic acids (Tumkevicius & Kaminskas, 2003). These examples demonstrate the compound's versatility in chemical synthesis.
Antibacterial Properties
The compound also exhibits potential antibacterial properties. Govori-Odai, Spahiu, and Haziri (2007) discovered that derivatives of this compound inhibited the growth of certain bacteria like Escherichia coli and Staphylococcus aureus (Govori-Odai, Spahiu, & Haziri, 2007). This finding opens up possibilities for its application in the development of new antibacterial agents.
Structural and Spectroscopic Analysis
Significant research has been done on the structural and spectroscopic analysis of this compound and its derivatives. Gauther and Lebas (1980) studied the infrared and Raman spectroscopies of various derivatives, providing insights into the compound's vibrational spectra and molecular structure (Gauther & Lebas, 1980).
Novel Compounds Synthesis
Researchers have also focused on synthesizing novel compounds using this compound as a precursor. Martins et al. (2016) used it in the synthesis of a series of thiomethyltriazolo[1,5-a]pyrimidines, demonstrating its utility in creating new molecular structures (Martins et al., 2016).
Propriétés
IUPAC Name |
4-chloro-6-(dimethylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3OS/c1-12(2)7-5(4-13)6(9)10-8(11-7)14-3/h4H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBHOLZLLXNOBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC(=N1)SC)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
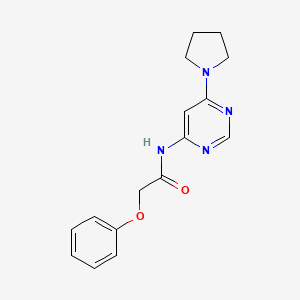
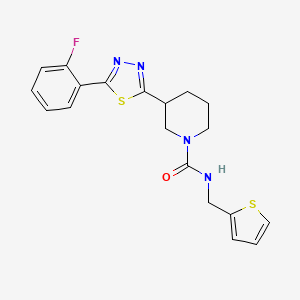
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2401931.png)
![[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2401932.png)
![2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2401933.png)
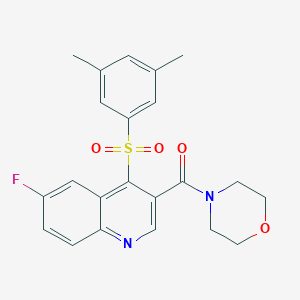
![Ethyl 2-[(5-{[2-(1,4-thiazinan-4-yl)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2401935.png)
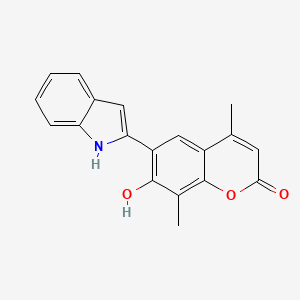
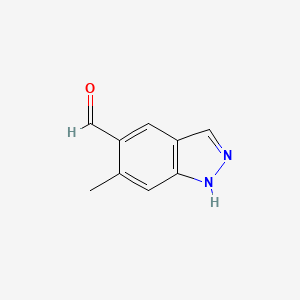

![N-[(1-Aminocycloheptyl)methyl]-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide;hydrochloride](/img/structure/B2401944.png)
![N-[[4-(3-chlorophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2401945.png)
![1-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]pyrrolidine](/img/structure/B2401946.png)
